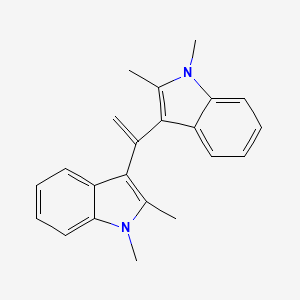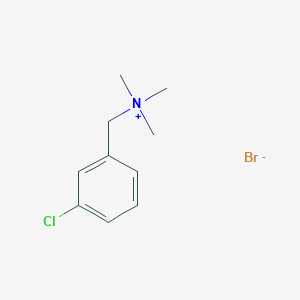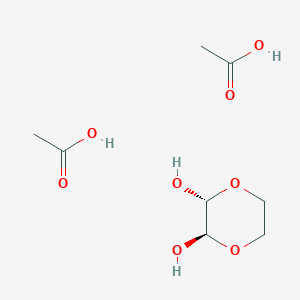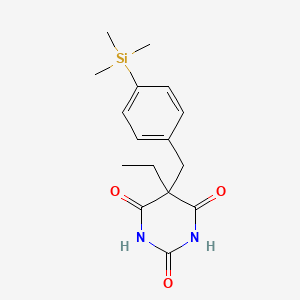
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants
准备方法
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid, the process may involve the following steps :
Condensation Reaction: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux. Diethyl alpha-ethyl-alpha-phenylmalonate is then added, followed by urea to form sodium 5-ethyl-5-phenylbarbiturate.
Acidification: The sodium salt is acidified with hydrochloric acid to yield the crude product.
Recrystallization: The crude product is recrystallized from an ethanol-water mixture to obtain the pure compound.
化学反应分析
Barbituric acid derivatives can undergo various chemical reactions, including :
Oxidation: These compounds can be oxidized under specific conditions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reagents and conditions used.
科学研究应用
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and sedative properties.
Medicine: Some barbituric acid derivatives are explored for their potential therapeutic uses, such as in the treatment of epilepsy and other neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of barbituric acid derivatives typically involves their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, increasing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. The specific molecular targets and pathways can vary depending on the exact structure of the derivative.
相似化合物的比较
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital . While all these compounds share a common barbituric acid core, the presence of different substituents can significantly alter their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid: The trimethylsilyl group may confer unique chemical properties, potentially affecting its solubility and reactivity.
These differences highlight the importance of structural modifications in determining the specific applications and effects of barbituric acid derivatives.
属性
CAS 编号 |
23858-78-8 |
|---|---|
分子式 |
C16H22N2O3Si |
分子量 |
318.44 g/mol |
IUPAC 名称 |
5-ethyl-5-[(4-trimethylsilylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H22N2O3Si/c1-5-16(13(19)17-15(21)18-14(16)20)10-11-6-8-12(9-7-11)22(2,3)4/h6-9H,5,10H2,1-4H3,(H2,17,18,19,20,21) |
InChI 键 |
VOJCHYOLAZUFBU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=C(C=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



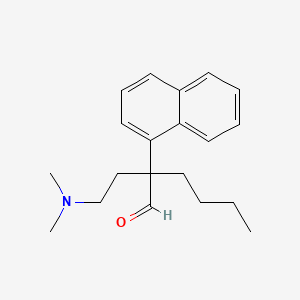
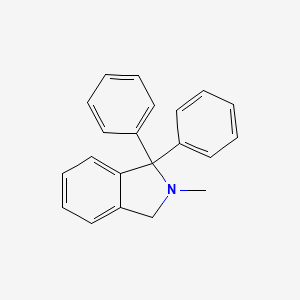
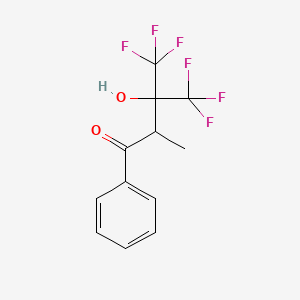
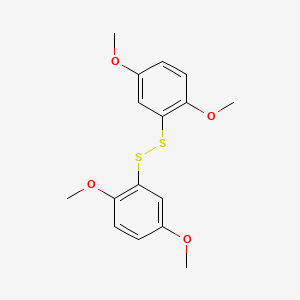
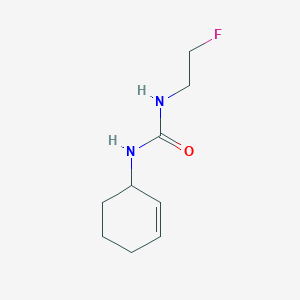


![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
